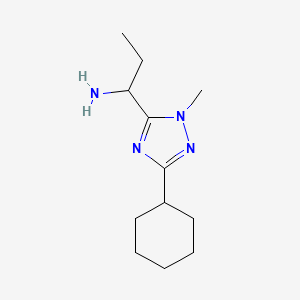
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chromium trioxide in acetic acid, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of agrochemicals, dyes, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine include other triazole derivatives such as 1-(tricyclohexylstannyl)-1h-1,2,4-triazole and 1-ethyl-1h-1,2,4-triazole .
Uniqueness: What sets this compound apart from similar compounds is its unique cyclohexyl and propan-1-amine substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Cyclohexyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the triazole family, which is characterized by its five-membered ring containing three nitrogen atoms. Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexyl group attached to a triazole ring and a propanamine moiety. The unique combination of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties . Preliminary studies suggest that this compound may exhibit significant activity against various pathogens. Similar triazole derivatives have shown moderate inhibition against enzymes like carbonic anhydrase II and demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Moderate Inhibition |
The mechanism of action for triazole derivatives typically involves the inhibition of enzyme activity or disruption of cellular processes. For instance, they may interact with enzymes through hydrogen bonding and other non-covalent interactions, leading to altered metabolic pathways in microorganisms.
Structure-Activity Relationship (SAR)
The SAR studies for triazole compounds indicate that modifications in the structure can significantly influence biological activity. For this compound:
Key Features Influencing Activity:
- Cyclohexyl Group: Contributes to lipophilicity and enhances membrane permeability.
- Triazole Ring: Essential for biological activity due to its ability to coordinate with metal ions in enzymes.
Comparative analysis with other triazole derivatives highlights the importance of structural variations:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(3-Cyclohexyl-1-methyltriazol)-propanamine | Structure | Similar core; used in medicinal chemistry |
| 5-(phenylethynyl)-triazole | Structure | Exhibits distinct antifungal properties; lacks cyclohexane group |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Antibacterial Activity:
- Evaluation of Antifungal Properties:
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-3-10(13)12-14-11(15-16(12)2)9-7-5-4-6-8-9/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
ZOVOARYJEJZOFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=NN1C)C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















